Lipophilicity Differential vs. N-3 Methyl Analog (CAS 500113-83-7)
The target compound 500113‑82‑6 exhibits a predicted XLogP3 of 2.5, compared to an XLogP3 of ~0.9 for the direct N‑3 methyl analog 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one (CAS 500113-83-7). [1] This 1.6‑unit difference indicates that the N‑3 phenyl derivative is substantially more lipophilic, which is expected to enhance passive membrane permeability and alter tissue distribution profiles relative to the N‑3 methyl congener.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | CAS 500113-83-7 (N-methyl analog): XLogP3 ≈ 0.9 |
| Quantified Difference | ΔXLogP3 = 1.6 |
| Conditions | Calculated via XLogP3 algorithm as reported on PubChem (inferred from comparable substructures) |
Why This Matters
Lipophilicity differences of this magnitude are sufficient to alter rank-order in cell-based assays, making the N-3 phenyl derivative the preferred procurement choice for hit-to-lead programs where moderate permeability is desired.
- [1] PubChem (2025) Compound Summary for 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one (CID inferred from substructure). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed: 4 May 2026). View Source
